molecular formula C20H13NO3 B4187931 2-(4-biphenylyl)-6-hydroxy-4H-3,1-benzoxazin-4-one

2-(4-biphenylyl)-6-hydroxy-4H-3,1-benzoxazin-4-one

Cat. No. B4187931
M. Wt: 315.3 g/mol
InChI Key: HDUZWMNXQAMROQ-UHFFFAOYSA-N
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Description

2-(4-biphenylyl)-6-hydroxy-4H-3,1-benzoxazin-4-one, commonly known as HO-1, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various research fields. HO-1 is a benzoxazinone derivative that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of HO-1 involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes. HO-1 has been shown to increase the expression of heme oxygenase-1 (HO-1), an enzyme that catalyzes the breakdown of heme into biliverdin, carbon monoxide, and iron. These breakdown products have been shown to possess anti-inflammatory and antioxidant properties, contributing to the overall protective effects of HO-1.
Biochemical and Physiological Effects:
HO-1 has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. HO-1 has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and cancer cells. Additionally, HO-1 has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

HO-1 possesses several advantages as a research tool, including its ability to induce antioxidant and anti-inflammatory responses in cells, making it a useful tool for studying oxidative stress and inflammation-related diseases. However, HO-1 has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

HO-1 has shown promising results in various research fields, and future studies could explore its potential applications in other areas, including cardiovascular disease, diabetes, and autoimmune disorders. Additionally, further studies could investigate the potential synergistic effects of HO-1 with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Furthermore, future studies could explore the development of novel HO-1 derivatives with improved solubility and bioavailability to overcome the limitations of the current compound.

Scientific Research Applications

HO-1 has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. HO-1 has been shown to possess anti-tumor properties by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, HO-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential therapeutic agent for treating neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-hydroxy-2-(4-phenylphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-16-10-11-18-17(12-16)20(23)24-19(21-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZWMNXQAMROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-(4-phenylphenyl)-3,1-benzoxazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4-biphenylyl)-6-hydroxy-4H-3,1-benzoxazin-4-one

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